1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines, leading to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids . This synthetic route has been extended to include a broad range of 2-substituents, resulting in compounds with potent cytotoxicity against various cancer cell lines . Additionally, the synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides has been reported, with some derivatives showing protection against E. coli infections in mice . Furthermore, novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized, with structure-activity relationship studies indicating potent cytotoxic activities .
Molecular Structure Analysis
The molecular structure of the carboxamide derivatives plays a crucial role in their biological activity. For instance, the presence of a 2-(cyclopentylamino) group in the carboxamide derivatives has been associated with significant cytotoxic activity . The structural variations, such as the introduction of different substituents at the C-2, C-5, C-6, and C-7 positions, have been systematically studied to understand their impact on cytotoxicity and antibacterial efficacy .
Chemical Reactions Analysis
The chemical reactivity of the carboxamide derivatives is influenced by the substituents on the naphthyridine core. The introduction of various amino groups and the manipulation of the carboxylic acid moiety into esters, carbonitriles, and carboxamides have been shown to affect the compounds' ability to inhibit the growth of cancer cells and bacteria . The reactivity of these compounds towards biological targets is a key factor in their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1,8-naphthyridine derivatives, such as solubility, have been considered in the development of potential therapeutic agents. For example, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative (27l) was noted for its potent cytotoxic activity and high water solubility, which are desirable properties for drug development . The anti-inflammatory and antiaggressive activities of these compounds have also been evaluated, with some showing significant effects in animal models .
Scientific Research Applications
Synthesis and Cytotoxic Activity
A range of carboxamide derivatives, including the compound , has been studied for their cytotoxic activity against various cancer cell lines. Notably, derivatives have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values less than 10 nM. This class of compounds retains its potency across a diverse range of substituents, indicating a robust mechanism of action against tumor cells. The synthesis methods have been optimized for these compounds, providing a pathway for further medicinal chemistry efforts to enhance their anticancer properties (Deady et al., 2005).
Antibacterial Activity
The compound's structural relatives have demonstrated significant antibacterial activity. Specifically, a study on pyridonecarboxylic acids, structurally similar to the compound , highlighted the synthesis and antibacterial efficacy of several derivatives. These compounds have shown promising in vitro and in vivo antibacterial activities, making them candidates for further development as antibacterial agents. The structure-activity relationship (SAR) studies provide insights into optimizing antibacterial potency and spectrum (Egawa et al., 1984).
Anti-inflammatory and Cytotoxic Potential
A series of 1,8-naphthyridine-3-carboxamide derivatives has been synthesized to identify compounds with dual anti-cancer and anti-inflammatory properties. Among these, certain derivatives have shown high cytotoxicity against cancer cell lines and have inhibited the secretion of pro-inflammatory cytokines. These findings suggest potential therapeutic applications in treating conditions where inflammation plays a crucial role in disease progression or in combination therapy strategies for cancer treatment (Madaan et al., 2013).
Fluoroalkylated Compounds for Drug Recognition
Research on fluoroalkylated end-capped oligomers related to the compound has uncovered their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This property could be harnessed for drug delivery systems, where selective transport and release of therapeutic agents are crucial (Sawada et al., 2000).
Future Directions
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-14-9-10-18-21(30)19(23(31)27-17-8-4-5-15(24)11-17)12-28(22(18)25-14)13-20(29)26-16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOBSDOBLVLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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